REACTION_CXSMILES
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[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]#[N:11].CO>N.[Ni]>[F:1][C:2]([F:12])([F:13])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][NH2:11]
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Name
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|
Quantity
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2.4 g
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Type
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reactant
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Smiles
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FC(C1=C(C=CC=C1)CC#N)(F)F
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
|
N
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Name
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Quantity
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30 mL
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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5 g
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Type
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catalyst
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Smiles
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[Ni]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reaction conditions
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Name
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Type
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product
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Smiles
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FC(C1=C(C=CC=C1)CCN)(F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.9% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |